molecular formula C11H14F3NO2 B3171734 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline CAS No. 946697-97-8

4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline

Cat. No.: B3171734
CAS No.: 946697-97-8
M. Wt: 249.23 g/mol
InChI Key: IXMLXNGVALULDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C11H14F3NO2 and its molecular weight is 249.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Liquid Crystalline Materials

One of the primary applications of compounds similar to "4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline" is in the development of liquid crystalline materials. Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including those with 4-trifluoromethyl and 4-trifluoromethoxy end groups. These compounds exhibited stable smectic B and A phases, respectively, with the 4-trifluoromethoxy derivative showing a particularly high orientational order in the smectic A phase. The study highlighted the influence of moderately polar mesogens in stabilizing monolayer smectic states and discussed the effects of terminal trifluoromethylation on liquid crystalline properties (Miyajima et al., 1995).

Nucleophilic Reactions and Synthesis

Gong and Kato (2001) explored nucleophilic reactions involving α-trifluoromethyl imine and N,O-disubstituted aminal, leading to the synthesis of β-trifluoromethyl β-anilino esters. The Reformatsky reaction with 4-methoxy-N-(2,2,2-trifluoroethylidene)aniline under mild conditions yielded products with significant potential for further chemical applications (Gong & Kato, 2001).

Electrochemical and Supercapacitor Applications

Basnayaka et al. (2013) conducted a comparative study of nanocomposite materials based on graphene and derivatives of polyaniline (PANI), including methoxy aniline and methyl aniline, for supercapacitor applications. The study found that graphene-poly(o-methyl aniline) [poly(o-toluidine) (POT)] nanocomposites exhibited better capacitance than graphene-polyaniline or graphene-poly(o-methoxy aniline) [poly(o-anisidine) (POA)] based electrode materials, highlighting the potential of these materials in the development of high-performance supercapacitors (Basnayaka et al., 2013).

Properties

IUPAC Name

4-(3-methoxypropoxy)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c1-16-5-2-6-17-8-3-4-10(15)9(7-8)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMLXNGVALULDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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